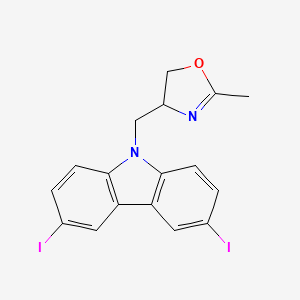
2-(Difluoromethoxy)-4-fluorobenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-4-fluorobenzyl alcohol is an organic compound with the chemical formula C8H8F3O2. It is a colorless to pale yellow liquid, soluble in organic solvents such as diethyl ether and dichloromethane. This compound is known for its fragrant smell and is used in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(Difluoromethoxy)-4-fluorobenzyl alcohol can be achieved through several synthetic routes. One common method involves the reaction of 2-(Difluoromethoxy)benzyl alcohol with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using advanced chemical reactors. The process may include steps such as purification, distillation, and crystallization to achieve high purity levels. The use of automated systems and continuous monitoring ensures consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-4-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can replace the hydroxyl group with halogens using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of hydrocarbons
Substitution: Formation of alkyl halides
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-4-fluorobenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-4-fluorobenzyl alcohol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular functions and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Difluoromethoxy)benzyl alcohol
- 4-Fluorobenzyl alcohol
- 2,4-Difluorobenzyl alcohol
Uniqueness
2-(Difluoromethoxy)-4-fluorobenzyl alcohol is unique due to the presence of both difluoromethoxy and fluorine substituents on the benzyl alcohol structure. This combination imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable for specialized applications .
Propiedades
Fórmula molecular |
C8H7F3O2 |
|---|---|
Peso molecular |
192.13 g/mol |
Nombre IUPAC |
[2-(difluoromethoxy)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C8H7F3O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-3,8,12H,4H2 |
Clave InChI |
XJENHZGRHXRGGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)OC(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13641030.png)
![3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13641032.png)




![4-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzenamine](/img/structure/B13641062.png)
![2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13641064.png)

![4-[3-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13641070.png)
